molecular formula C10H12ClNO B8565335 2-(4-Chloro-phenyl)-N-ethyl-acetamide

2-(4-Chloro-phenyl)-N-ethyl-acetamide

Cat. No.: B8565335
M. Wt: 197.66 g/mol
InChI Key: IGWJAIPMMPVVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-phenyl)-N-ethyl-acetamide is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-ethylacetamide

InChI

InChI=1S/C10H12ClNO/c1-2-12-10(13)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

IGWJAIPMMPVVDN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chlorophenyl acetic acid (1 g, 5.88 mmol), ethylamine (2M in tetrahydrofuran, 5.88 mL, 11.76 mmol), 1-hydroxybenzotriazole hydrate (90 mg, 5.88 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.13 g, 5.88 mmol), and triethylamine 1.78 g, 17.64 mmol) in dichloromethane (30 mL) was stirred at room temperature for 18 hours. The mixture was then diluted with 1M sodium hydroxide solution (30 mL) and the aqueous layer was extracted with dichloromethane (30 mL). The combined organic solution was washed with 1M hydrochloric acid and brine, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel, eluting with dichloromethane:methanol, 100:0 to 90:10, to afford the title compound as a colourless solid in 37% yield, 443 mg. 1H NMR (400 MHz, CDCl3) δ: 7.31-7.28 (2H, m), 7.27-7.24 (2H, m), 3.45 (2H, s), 3.18 (2H, m), 1.08 (3H, t) ppm; LRMS APCI m/z 198 [M+H]+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.88 mL
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
37%

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